molecular formula C13H10N4O4 B3832194 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline

Cat. No.: B3832194
M. Wt: 286.24 g/mol
InChI Key: HUVPCAOFKTUPTB-NTEUORMPSA-N
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Description

2-Nitrobenzaldehyde (3-nitrophenyl)hydrazone is an organic compound with the linear formula C13H11N3O2 . It is a part of a collection of rare and unique chemicals used by early discovery researchers .


Synthesis Analysis

The synthesis of hydrazones, such as 2-nitrobenzaldehyde (3-nitrophenyl)hydrazone, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of 2-nitrobenzaldehyde (3-nitrophenyl)hydrazone is represented by the linear formula C13H11N3O2 . The molecular weight of this compound is 241.252 .


Chemical Reactions Analysis

The primary aci-nitro photoproducts react via two competing paths. The balance between these paths depends on the reaction medium. One path involves cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates . The other path involves the formation of nitroso hydrates by proton transfer .

Mechanism of Action

The mechanism of action for 2-nitrobenzaldehyde (3-nitrophenyl)hydrazone involves the conversion of aldehydes and ketones to alkanes through the Wolff-Kishner reduction . This process involves the formation of an intermediate hydrazone, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Safety and Hazards

2-Nitrobenzaldehyde (3-nitrophenyl)hydrazone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-16(19)12-6-3-5-11(8-12)15-14-9-10-4-1-2-7-13(10)17(20)21/h1-9,15H/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVPCAOFKTUPTB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
Reactant of Route 2
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3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
Reactant of Route 3
Reactant of Route 3
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline

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